molecular formula C22H17N3O B440790 2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide CAS No. 65628-71-9

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B440790
CAS No.: 65628-71-9
M. Wt: 339.4g/mol
InChI Key: ICMFMTLDCBBXNA-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the desired carboxamide. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of the acid chloride and a base like triethylamine to facilitate the amidation reaction .

Chemical Reactions Analysis

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium hydride and alkyl halides.

Scientific Research Applications

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Due to its structural similarity to known pharmacologically active quinoline derivatives, it is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

    2-phenylquinoline-4-carboxylic acid: This compound is a precursor in the synthesis of the carboxamide and shares similar structural features.

    N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: Lacks the phenyl group at the 2-position, which may affect its biological activity and chemical reactivity.

    Quinoline-4-carboxamide: A simpler derivative that serves as a core structure for various pharmacologically active compounds.

The uniqueness of this compound lies in its combination of the phenyl group, pyridin-3-ylmethyl group, and quinoline core, which collectively contribute to its distinct chemical and biological properties .

Properties

CAS No.

65628-71-9

Molecular Formula

C22H17N3O

Molecular Weight

339.4g/mol

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c26-22(24-15-16-7-6-12-23-14-16)19-13-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-14H,15H2,(H,24,26)

InChI Key

ICMFMTLDCBBXNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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